molecular formula C7H9BrN2 B13903036 5-Bromo-2,6-dimethylpyridin-3-amine

5-Bromo-2,6-dimethylpyridin-3-amine

Cat. No.: B13903036
M. Wt: 201.06 g/mol
InChI Key: CQCNFOWWTYOJGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2,6-dimethylpyridin-3-amine is a pyridine derivative characterized by a bromine atom at the 5-position, methyl groups at the 2- and 6-positions, and an amine functional group at the 3-position. The methyl groups enhance lipophilicity, while the bromine and amine groups provide reactive sites for further functionalization.

Properties

Molecular Formula

C7H9BrN2

Molecular Weight

201.06 g/mol

IUPAC Name

5-bromo-2,6-dimethylpyridin-3-amine

InChI

InChI=1S/C7H9BrN2/c1-4-6(8)3-7(9)5(2)10-4/h3H,9H2,1-2H3

InChI Key

CQCNFOWWTYOJGS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=N1)C)N)Br

Origin of Product

United States

Preparation Methods

Direct Bromination of 2,6-Dimethylpyridin-3-amine

One of the most straightforward synthetic approaches involves the electrophilic bromination of 2,6-dimethylpyridin-3-amine or its positional isomers.

  • Starting Material: 2,6-dimethylpyridin-3-amine or closely related analogs such as 2,4-dimethylpyridin-3-amine.
  • Reagents: Bromine (Br₂) in an organic solvent such as dichloromethane (DCM).
  • Conditions: The reaction is typically conducted at low temperatures (0 °C to 25 °C) to control regioselectivity and minimize side reactions.
  • Procedure: Bromine is added dropwise to the amine-containing pyridine solution under stirring. After completion, the reaction mixture is quenched with aqueous sodium thiosulfate to remove unreacted bromine, followed by neutralization with sodium bicarbonate.
  • Purification: The crude product is extracted with DCM, washed, dried, and purified by silica gel column chromatography using petroleum ether and ethyl acetate (1:1) as eluents.
  • Yield and Purity: Yields of approximately 75% with high purity (100%) have been reported for related compounds such as 6-bromo-2,4-dimethylpyridin-3-amine, which is structurally analogous to 5-bromo-2,6-dimethylpyridin-3-amine.

Table 1: Bromination Reaction Conditions and Outcomes

Parameter Details
Starting Material 2,6-dimethylpyridin-3-amine
Brominating Agent Bromine (Br₂)
Solvent Dichloromethane (DCM)
Temperature 0 °C to 25 °C
Reaction Time 12 hours
Work-up Aqueous Na₂S₂O₃, NaHCO₃ neutralization
Purification Silica gel chromatography (Petroleum ether:EtOAc = 1:1)
Yield ~75%
Product Purity 100% (by NMR and chromatographic methods)

Directed Functionalization via Protected Intermediates and Metal-Catalyzed Coupling

A more sophisticated approach involves selective replacement of bromine substituents on a dibromo precursor using organometallic coupling reactions.

  • Starting Material: 2-amino-3,5-dibromo-4-methylpyridine.
  • Step 1: Protection of Amine Group
    • The amine is converted into a directing group, for example, by reaction with N,N-dimethylformamide dimethyl acetal to form an imidamide intermediate.
  • Step 2: Negishi Coupling
    • The 3-bromo substituent is selectively replaced by a methyl group using methyl zinc reagents (methyl zinc compound or methyl zinc salt) in the presence of a nickel catalyst such as bis(diphenylphosphino)propane nickel chloride.
    • This step forms a carbon-carbon bond in a regioselective manner.
  • Step 3: Deprotection
    • Hydrolysis under acidic conditions removes the directing group, regenerating the free amine.
  • Advantages:
    • High yields and minimized side products.
    • Avoidance of palladium catalysts, reducing cost and contamination risks.
    • Adaptability to large-scale manufacturing.
  • Reaction Monitoring: TLC, LC-MS, and NMR are used to confirm intermediate formation and final product purity.
  • References: This method is detailed in patent WO2024015825A1 and related literature on Negishi coupling.

Table 2: Directed Coupling Synthesis Overview

Step Reaction Details Conditions/Notes
Amine Protection Reaction with N,N-dimethylformamide dimethyl acetal Ambient temperature, inert atmosphere
Negishi Coupling Methyl zinc reagent + Ni catalyst Room temperature to mild heating
Hydrolysis (Deprotection) Acidic hydrolysis to remove directing group Acidic aqueous medium
Catalyst (bis(diphenylphosphino)propane)nickel chloride High selectivity, no Pd catalyst required
Yield High (exact values vary, typically >70%) Suitable for scale-up

Halogenation Challenges and Regioselectivity Considerations

  • The presence of methyl groups at positions 2 and 6 on the pyridine ring creates steric hindrance that can influence regioselectivity during bromination.
  • To address this:
    • Reaction temperature is carefully controlled (0 °C or below) to slow down kinetics and favor selective substitution.
    • Use of directing groups or temporary amine protection can steer electrophilic substitution to the desired position.
    • Solvent polarity adjustments (e.g., using dichloromethane or acetonitrile) also help improve selectivity.
  • Monitoring by TLC and LC-MS allows detection of side products and optimization of conditions.
  • Purification by recrystallization or chromatography ensures isolation of pure 5-bromo-2,6-dimethylpyridin-3-amine.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Catalysts Conditions Yield (%) Notes
Direct Bromination 2,6-Dimethylpyridin-3-amine Br₂, DCM 0–25 °C, 12 h ~75 Simple, scalable, requires purification
Directed Negishi Coupling 2-Amino-3,5-dibromo-4-methylpyridine Methyl zinc reagent, Ni catalyst Ambient to mild heat >70 High regioselectivity, no Pd catalyst
Halogenation with Protection 2,6-Dimethylpyridin-3-amine (protected) Br₂, Lewis acid catalysts, protecting groups Low temp, inert atmosphere Variable Improved regioselectivity, more steps

Research Findings and Practical Considerations

  • The Negishi coupling approach offers a modern, efficient route with excellent regioselectivity and adaptability for industrial scale, minimizing palladium use and side reactions.
  • Direct bromination remains a viable, cost-effective method for laboratory-scale synthesis but requires careful control of conditions to avoid polybromination or undesired isomers.
  • Protection strategies and catalyst choice are critical for regioselective functionalization in multi-substituted pyridines due to steric and electronic effects.
  • Purity and yield optimization depend on reaction monitoring and appropriate purification techniques such as silica gel chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

In chemistry, 5-Bromo-2,6-dimethylpyridin-3-amine is used as a building block for the synthesis of more complex molecules. It is particularly useful in the synthesis of heterocyclic compounds and pyridine derivatives .

Biology and Medicine:

In biology and medicine, this compound is investigated for its potential as a pharmaceutical intermediate . It has been studied for its anti-thrombolytic and biofilm inhibition activities .

Industry:

In the industrial sector, 5-Bromo-2,6-dimethylpyridin-3-amine is used in the production of advanced materials and chiral dopants for liquid crystals .

Mechanism of Action

The mechanism of action of 5-Bromo-2,6-dimethylpyridin-3-amine involves its interaction with various molecular targets. For instance, in its anti-thrombolytic activity, it may interact with enzymes involved in blood clot formation , thereby inhibiting their function . The exact molecular pathways and targets can vary depending on the specific application and the derivatives formed from this compound.

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

Structural Analogues and Substitution Patterns

The following table compares 5-Bromo-2,6-dimethylpyridin-3-amine with structurally related pyridine derivatives, highlighting key differences in substituents, molecular weight, and properties:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Features/Applications References
5-Bromo-2,6-dimethylpyridin-3-amine Br (5), CH₃ (2,6), NH₂ (3) C₇H₉BrN₂ ~201.07 (calc.) Lipophilic; reactive amine group
5-Bromo-2-methoxypyridin-3-amine Br (5), OCH₃ (2), NH₂ (3) C₆H₇BrN₂O 215.04 Increased solubility (methoxy)
5-Bromo-2-morpholinopyridin-3-amine Br (5), morpholino (2), NH₂ (3) C₁₀H₁₄BrN₃O 280.15 Enhanced bioavailability
5-Bromo-3-chloro-4,6-dimethylpyridin-2-amine Br (5), Cl (3), CH₃ (4,6), NH₂ (2) C₇H₈BrClN₂ 235.51 Chlorine adds electrophilicity
5-Bromo-6-chloropyridin-2-amine Br (5), Cl (6), NH₂ (2) C₅H₄BrClN₂ 206.46 Dual halogenation for reactivity
Key Observations:
  • Substituent Effects: Methoxy vs. Methyl: Replacing a methyl group (e.g., in 5-Bromo-2-methoxypyridin-3-amine) with methoxy increases polarity and solubility, which may improve pharmacokinetic properties . Morpholino Group: The morpholino substituent (e.g., in 5-Bromo-2-morpholinopyridin-3-amine) can improve bioavailability by mimicking natural amine functionalities, often seen in drug candidates .
  • Positional Isomerism :

    • The position of the amine group significantly impacts reactivity. For example, 5-Bromo-6-chloropyridin-2-amine (amine at position 2) may exhibit different hydrogen-bonding capabilities compared to the target compound (amine at position 3) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.